(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound “(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone” (CAS: 1114652-62-8) is a benzothiazine-derived molecule with a molecular formula of C₂₅H₂₂FNO₇S and a molecular weight of 499.509 g/mol (monoisotopic mass: 499.110101) . Key structural features include:
- A 1,4-benzothiazin-1,1-dioxide core with a 6-fluoro substituent.
- A 4-(4-methoxyphenyl) group attached to the benzothiazine nitrogen.
- A 3,4-dimethoxyphenyl ketone moiety at the 2-position.
This compound is cataloged under ChemSpider ID 22974931 and MDL number MFCD14953642, indicating its relevance in chemical databases for drug discovery or material science applications .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO6S/c1-30-18-8-6-17(7-9-18)26-14-23(33(28,29)22-11-5-16(25)13-19(22)26)24(27)15-4-10-20(31-2)21(12-15)32-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRZJIZJMZLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a synthetic compound belonging to the benzothiazine class, characterized by its complex structure and multiple functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 469.5 g/mol. Its structure includes methoxy and fluoro substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20FNO6S |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 1114853-36-9 |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can disrupt cancer cell proliferation.
- Receptor Modulation : It may modulate the activity of receptors on cell membranes, influencing cellular signaling pathways.
- Gene Expression Regulation : The compound could affect the expression of genes associated with cell growth and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Cytotoxicity Against Melanoma Cells : A related study demonstrated that certain benzothiazine derivatives showed selective cytotoxic effects on melanoma cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer treatment .
- Mechanism Insights : The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. The compound's ability to inhibit tyrosinase was also noted, which is relevant for melanoma treatment as it affects melanin production .
Antimicrobial Activity
The benzothiazine class has been associated with antimicrobial properties. Compounds derived from this class have shown moderate to good activity against various microbial strains:
- Inhibition of Bacterial Growth : Preliminary data suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
Case Studies
Several case studies have focused on the biological activity of related compounds:
- Study on Benzothiazine Derivatives : A study highlighted the synthesis and evaluation of various benzothiazine derivatives for their anticancer properties. Compounds were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of benzothiazine derivatives against clinical isolates of bacteria and fungi. Results indicated that modifications in the chemical structure significantly impacted their efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. For instance, derivatives of benzothiazine have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antibacterial Properties
Compounds with similar structural features have shown promising antibacterial activity. The presence of fluorine and methoxy groups enhances the lipophilicity and membrane permeability of these compounds, facilitating their interaction with bacterial cell membranes. Studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for development as novel antibacterial agents .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research indicates that benzothiazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This anti-inflammatory action is linked to the modulation of NF-kB signaling pathways .
Case Study 1: Anticancer Mechanism
A study published in Molecular Pharmacology investigated a related compound's ability to induce apoptosis in breast cancer cells. The compound was shown to activate caspases and alter mitochondrial membrane potential, leading to programmed cell death. The results suggest that similar compounds could be developed for targeted cancer therapies .
Case Study 2: Antibacterial Efficacy
In a clinical trial assessing the antibacterial efficacy of a related benzothiazine derivative, researchers found significant reductions in bacterial load in patients with resistant infections. The study concluded that such compounds could serve as effective alternatives to traditional antibiotics .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|---|
| Compound A | Anticancer | Breast Cancer Cells | Induction of apoptosis via caspase activation |
| Compound B | Antibacterial | Staphylococcus aureus | Disruption of cell membrane integrity |
| Compound C | Anti-inflammatory | Macrophages | Inhibition of COX-2 and NF-kB signaling |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzothiazine Family
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
In contrast, the ethylphenyl analog (C₂₅H₂₂FNO₄S) replaces methoxy with ethyl and methyl groups, reducing polarity and favoring membrane permeability in biological systems . The chlorinated analog (C₂₅H₂₂ClFNO₅S) introduces a chloro group, which could improve binding affinity to hydrophobic enzyme pockets or increase metabolic stability .
Positional Isomerism of Fluorine
- The target compound has a 6-fluoro substituent on the benzothiazine ring, whereas the ethylphenyl analog features 7-fluoro . This positional change may alter electronic distribution, affecting interactions with biological targets like kinases or GPCRs .
Functional Group Modifications The oxime derivative (C₂₆H₂₆FN₂O₆) replaces the benzothiazinone core with a morpholinoethanone-oxime structure, enabling chelation or radical scavenging properties relevant to antioxidant or metalloenzyme inhibition applications .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can researchers optimize reaction yields?
- Methodological Answer: The synthesis involves constructing the benzothiazine-dioxide core followed by coupling with the 3,4-dimethoxyphenyl group. Key steps include:
- Oxidation: Use hydrogen peroxide or potassium permanganate to introduce the 1,1-dioxido group to the benzothiazine ring under controlled aqueous conditions .
- Substitution: Introduce the 4-(4-methoxyphenyl) group via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling for fluorinated intermediates) .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (C18 column, methanol/water mobile phase).
Yield Optimization: Monitor reaction temperature (60–80°C for fluorinated intermediates) and use anhydrous solvents to suppress side reactions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR: Analyze - and -NMR for methoxy (δ 3.7–3.9 ppm) and fluorine (δ -110 to -120 ppm in -NMR) signals. The benzothiazine-dioxide core shows characteristic deshielded aromatic protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry, especially for the benzothiazine ring .
Q. What initial biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer: Prioritize assays based on structural analogs:
- Anticancer Activity: MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) with IC determination .
- Enzyme Inhibition: Screen against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates.
- Cytotoxicity: Compare with normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer:
- Variable Substituents: Synthesize derivatives by modifying methoxy groups (e.g., 3,4-dimethoxy → 3-hydroxy-4-methoxy) or replacing fluorine with other halogens .
- Biological Testing: Corrogate activity data (e.g., IC, binding affinity) with electronic (Hammett σ) or steric parameters (Taft’s ) to identify key substituents.
- Data Analysis: Use multivariate regression or machine learning (e.g., Random Forest) to model SAR trends .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer:
- Cross-Validation: Compare -NMR with - COSY to resolve overlapping signals. For fluorine, use -NMR decoupling .
- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and match experimental data .
- Isotopic Labeling: Introduce -labeled methoxy groups to trace coupling patterns in complex regions .
Q. What computational methods predict the binding affinity of this compound with target proteins?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors from the dioxido group) using MOE or Phase .
- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding free energies, prioritizing derivatives with ΔG < -8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
